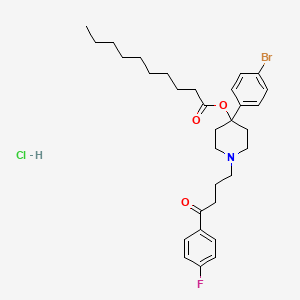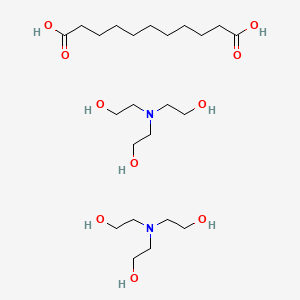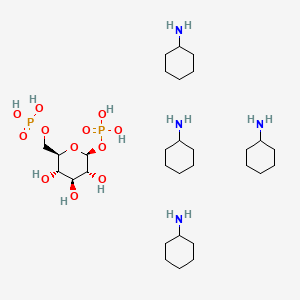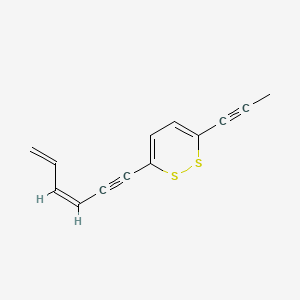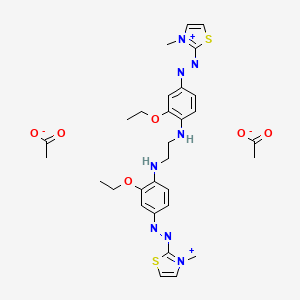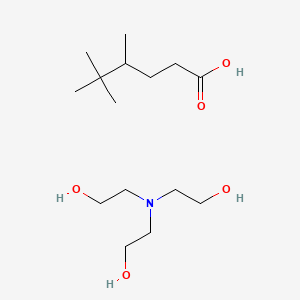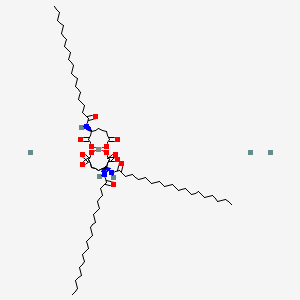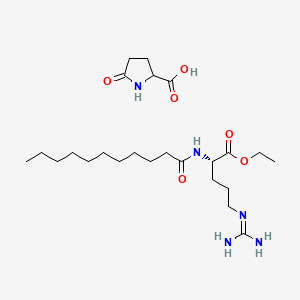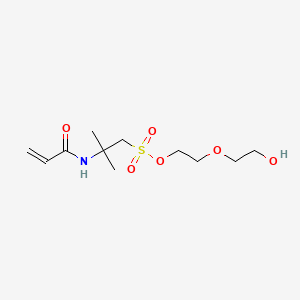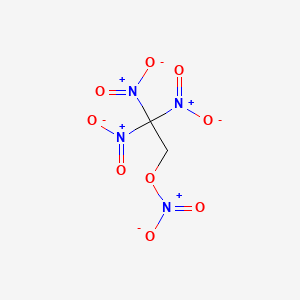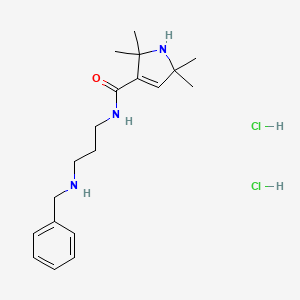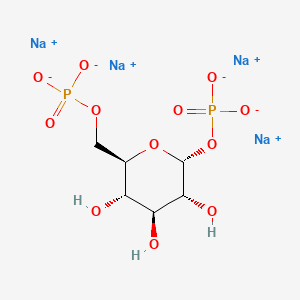
alpha-D-Glucopyranose, 1,6-bis(dihydrogen phosphate), tetrasodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-D-Glucopyranose, 1,6-bis(dihydrogen phosphate), tetrasodium salt: is a chemical compound that belongs to the class of organic compounds known as sugar phosphates. It is a derivative of glucose, where the hydroxyl groups at positions 1 and 6 are replaced by phosphate groups, and the compound is further neutralized with sodium ions. This compound is significant in various biochemical processes and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-Glucopyranose, 1,6-bis(dihydrogen phosphate), tetrasodium salt typically involves the phosphorylation of glucose. The process can be summarized as follows:
Phosphorylation of Glucose: Glucose is reacted with phosphoric acid in the presence of a catalyst to introduce phosphate groups at the 1 and 6 positions.
Neutralization: The resulting bisphosphate is then neutralized with sodium hydroxide to form the tetrasodium salt.
The reaction conditions generally involve controlled temperatures and pH to ensure the selective phosphorylation of the desired hydroxyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound is carried out in large-scale reactors. The process involves:
Continuous Stirred Tank Reactors (CSTRs): These reactors are used to maintain the reaction conditions and ensure uniform mixing of reactants.
Purification: The product is purified using techniques such as crystallization or chromatography to remove any impurities.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Alpha-D-Glucopyranose, 1,6-bis(dihydrogen phosphate), tetrasodium salt can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release glucose and phosphoric acid.
Oxidation: It can be oxidized to form gluconic acid derivatives.
Substitution: The phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Hydrolysis: Glucose and phosphoric acid.
Oxidation: Gluconic acid derivatives.
Substitution: Various substituted glucose derivatives depending on the reagent used.
Scientific Research Applications
Alpha-D-Glucopyranose, 1,6-bis(dihydrogen phosphate), tetrasodium salt has a wide range of applications in scientific research:
Biochemistry: It is used as a substrate in enzymatic studies to understand the role of kinases and phosphatases.
Medicine: The compound is studied for its potential role in metabolic pathways and its impact on diseases such as diabetes.
Industry: It is used in the production of biodegradable polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of alpha-D-Glucopyranose, 1,6-bis(dihydrogen phosphate), tetrasodium salt involves its interaction with enzymes such as kinases and phosphatases. These enzymes catalyze the transfer of phosphate groups, which is crucial in various metabolic pathways. The compound acts as a donor or acceptor of phosphate groups, thereby regulating the activity of these enzymes and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Alpha-D-Glucose 1-phosphate: A monophosphate derivative of glucose.
Alpha-D-Glucose 6-phosphate: Another monophosphate derivative of glucose.
Fructose 1,6-bisphosphate: A bisphosphate derivative of fructose.
Uniqueness
Alpha-D-Glucopyranose, 1,6-bis(dihydrogen phosphate), tetrasodium salt is unique due to its dual phosphorylation at positions 1 and 6, which makes it a valuable tool in studying complex biochemical pathways. Its tetrasodium salt form enhances its solubility and stability, making it suitable for various industrial and research applications.
Properties
CAS No. |
83846-98-4 |
|---|---|
Molecular Formula |
C6H10Na4O12P2 |
Molecular Weight |
428.04 g/mol |
IUPAC Name |
tetrasodium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonatooxymethyl)oxan-2-yl] phosphate |
InChI |
InChI=1S/C6H14O12P2.4Na/c7-3-2(1-16-19(10,11)12)17-6(5(9)4(3)8)18-20(13,14)15;;;;/h2-9H,1H2,(H2,10,11,12)(H2,13,14,15);;;;/q;4*+1/p-4/t2-,3-,4+,5-,6-;;;;/m1..../s1 |
InChI Key |
NZVRDMOKCJGHBD-QMKHLHGBSA-J |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


